![molecular formula C25H35ClN6O5 B2807790 4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride CAS No. 2097929-55-8](/img/structure/B2807790.png)
4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H35ClN6O5 and its molecular weight is 535.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride is a synthetic molecule with potential therapeutic applications. Its biological activity is of significant interest due to its structural complexity, which suggests multiple mechanisms of action. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound can be described by the following structural formula:
Where x,y,z,w represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of piperazine and imidazolidinone moieties indicates potential interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing piperazine have shown effectiveness against a range of bacterial strains. In vitro studies suggest that this compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
2. Analgesic and Anti-inflammatory Effects
A related study demonstrated that compounds with imidazolidinone structures possess analgesic and anti-inflammatory properties. Specifically, compounds exhibiting similar configurations have been reported to outperform traditional analgesics like aspirin in animal models .
3. Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further detailed studies are required to elucidate these pathways fully.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
- Receptor Modulation : It may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), modulating pain perception and mood.
Case Study 1: Analgesic Activity
In a controlled study involving mice, the compound was administered at varying doses to evaluate its analgesic effects. Results indicated a significant reduction in pain response compared to the control group, suggesting a potent analgesic effect .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
4-[2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O5.ClH/c32-22-17-30(20-5-11-29(12-6-20)24(34)27-19-7-15-36-16-8-19)25(35)31(22)21-3-1-18(2-4-21)23(33)28-13-9-26-10-14-28;/h1-4,19-20,26H,5-17H2,(H,27,34);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIBDCZGECKGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCNCC4)C(=O)NC5CCOCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.